molecular formula C11H13NO3 B1457133 Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate CAS No. 1206229-01-7

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B1457133
CAS No.: 1206229-01-7
M. Wt: 207.23 g/mol
InChI Key: LQFQIFFNTMBWRJ-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms.

Biochemical Analysis

Biochemical Properties

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the PEX14 protein, which is involved in the peroxisomal import of matrix proteins . The inhibition of PEX14 disrupts essential cellular processes in trypanosomes, leading to cell death. Additionally, this compound interacts with other biomolecules, such as transporters and binding proteins, affecting their function and localization within the cell.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with PEX14 disrupts protein import into glycosomes, leading to the inhibition of essential cellular processes in trypanosomes . This disruption ultimately results in cell death, highlighting the compound’s potential as a trypanocidal agent. Furthermore, this compound may also affect other cellular processes, such as apoptosis and autophagy, by modulating the activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the PEX14 protein, inhibiting its interaction with PEX5 and disrupting the peroxisomal import of matrix proteins . This inhibition leads to the accumulation of mislocalized proteins, triggering cellular stress responses and ultimately resulting in cell death. Additionally, this compound may also modulate the activity of other enzymes and transcription factors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against PEX14 over extended periods . Degradation of the compound can lead to a loss of activity and reduced efficacy in long-term experiments. Additionally, the temporal effects of this compound on cellular function may vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of PEX14 and more pronounced cellular effects . At high doses, the compound may also exhibit toxic or adverse effects, such as off-target interactions and cellular toxicity. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing its adverse effects. Additionally, threshold effects may be observed, where a minimum concentration of the compound is required to achieve significant biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that regulate its localization and accumulation within specific cellular compartments . These interactions influence the compound’s efficacy and potential side effects by determining its concentration at the target site. Additionally, the compound’s transport and distribution may be affected by factors such as cellular uptake, efflux, and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with PEX14 suggests its localization to peroxisomes, where it exerts its inhibitory effects on protein import. Additionally, the compound’s subcellular localization may influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenols with cyclic anhydrides under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize one-pot synthesis techniques to streamline the process and improve yield. These methods involve the expansion of benzo-fused carbo- and heterocycles through recyclization reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-2-3-10-9(6-8)7-12-4-5-15-10/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFQIFFNTMBWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196908
Record name Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206229-01-7
Record name Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206229-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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